BRD4(1) Inhibitory Potency of the 6-Chloro-2,2-dimethyl-benzoxazinone Core Versus 6-Unsubstituted and 6-Alkoxy Analogs
In a focused SAR study of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one sulfonamides, the 6-chloro analog (compound 32) exhibited an AlphaScreen IC₅₀ of 3.59 µM against BRD4(1) and a thermal shift (ΔTₘ) of 4.2 °C. This is slightly weaker than the 6-H parent compound 25 (IC₅₀ 1.99 µM, ΔTₘ 5.4 °C) but superior to larger 6-substituents: 6-dimethylamino (33, IC₅₀ 8.89 µM, ΔTₘ 2.8 °C), 6-pyrrolidine (34, IC₅₀ 7.64 µM, ΔTₘ 3.0 °C), and 6-morpholine (35, inactive at 20 µM) [1]. The data establish the 6‑chloro as the largest substituent tolerated without catastrophic activity loss, providing a defined halogen‑bonding or steric footprint that larger groups disrupt [1].
| Evidence Dimension | BRD4(1) inhibition (AlphaScreen IC₅₀ and thermal shift ΔTₘ) |
|---|---|
| Target Compound Data | Analog 32 (R₂=Cl): IC₅₀ 3.59 µM, ΔTₘ 4.2 °C [1] |
| Comparator Or Baseline | 25 (R₂=H): IC₅₀ 1.99 µM, ΔTₘ 5.4 °C; 33 (R₂=NMe₂): IC₅₀ 8.89 µM, ΔTₘ 2.8 °C; 34 (R₂=pyrrolidine): IC₅₀ 7.64 µM, ΔTₘ 3.0 °C; 35 (R₂=morpholine): max inhib. <20% at 20 µM [1] |
| Quantified Difference | 32 vs. 25: 1.8‑fold weaker IC₅₀; 32 vs. 33: 2.5‑fold more potent; 32 vs. 35: >5.6‑fold improvement (inactive vs. active) |
| Conditions | AlphaScreen assay; BRD4(1) bromodomain; thermal shift assay (TSA) at 10 µM compound concentration [1] |
Why This Matters
For procurement decisions in BRD4 inhibitor programs, the 6‑chloro scaffold offers a predictable, intermediate potency that can be fine‑tuned—unlike larger 6‑substituents that ablate activity entirely—reducing synthetic dead‑ends.
- [1] Xiang Q, et al. Y08060: A Selective BET Inhibitor for Treatment of Prostate Cancer. ACS Med Chem Lett. 2018;9(3):262-267. Table 1, compounds 25, 32–35. View Source
